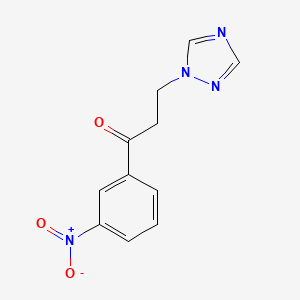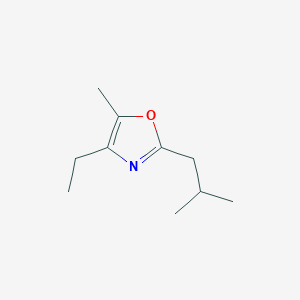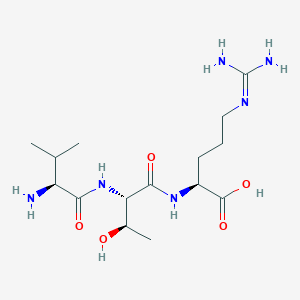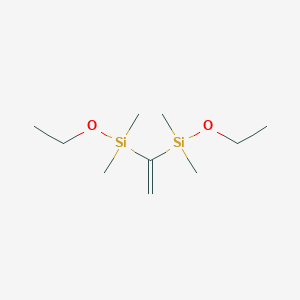![molecular formula C17H18N4O6 B14257991 4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid CAS No. 176648-78-5](/img/structure/B14257991.png)
4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid is a complex organic compound known for its vibrant color and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and wide range of colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are crucial to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions often target the azo group, breaking it down into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid has numerous applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of 4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The compound’s vibrant color is due to the electronic transitions within the azo group, which absorb visible light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, [4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]phenyl]-
- 2-[4-(bis(2-hydroxyethyl)amino)phenyl]diazenylbenzoic acid
Uniqueness
4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
Eigenschaften
CAS-Nummer |
176648-78-5 |
|---|---|
Molekularformel |
C17H18N4O6 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C17H18N4O6/c22-9-7-20(8-10-23)14-4-2-13(3-5-14)18-19-15-6-1-12(17(24)25)11-16(15)21(26)27/h1-6,11,22-23H,7-10H2,(H,24,25) |
InChI-Schlüssel |
XLBMFUXZMIIQOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






oxophosphanium](/img/structure/B14257939.png)



![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)



